Cas no 1203141-65-4 (4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine)

4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine
- 4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine
- SR-01000924742-1
- VU0520422-1
- AKOS024518484
- 1203141-65-4
- F5787-0177
- SR-01000924742
- 2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
- 2-(((6-phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine
-
- インチ: 1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2
- InChIKey: ATZOQUVEHHBXPR-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(C2C=CC=CC=2)=NC=N1)CC1=CN2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 318.09391764g/mol
- どういたいしつりょう: 318.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 68.4Ų
4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5787-0177-5μmol |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-2μmol |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-100mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-10mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-20mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-25mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-40mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-1mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-10μmol |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5787-0177-2mg |
4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-phenylpyrimidine |
1203141-65-4 | 2mg |
$59.0 | 2023-09-09 |
4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidineに関する追加情報
Professional Introduction to Compound with CAS No 1203141-65-4 and Product Name: 4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine
Compound with the CAS number 1203141-65-4 and the product name 4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in various therapeutic areas.
The molecular framework of this compound includes a pyrimidine core, which is a well-known scaffold in the design of bioactive molecules. Pyrimidine derivatives have been extensively studied for their role in inhibiting enzymes and receptors involved in critical biological pathways. Specifically, the pyrimidine ring in this compound is substituted with a phenyl group at the 6-position, enhancing its interaction with biological targets. This modification is particularly relevant in the context of developing novel antiviral and anticancer agents.
The other key feature of this compound is the imidazo[1,2-a]pyridine moiety, which is connected to the pyrimidine ring through a methylsulfanyl group. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate various biological processes, including inflammation and cell proliferation. Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as scaffolds for small-molecule drugs due to their favorable pharmacokinetic properties and binding affinity to specific proteins.
In addition to these structural features, the compound exhibits interesting electronic properties that make it suitable for further derivatization. The combination of electron-donating and electron-withdrawing groups within its structure allows for fine-tuning of its reactivity and binding characteristics. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular interactions is essential for achieving desired therapeutic effects.
Recent research has demonstrated the potential of this compound as an inhibitor of kinases, which are enzymes involved in signal transduction pathways critical for cell growth and survival. Kinase inhibitors have become a major focus in drug development due to their efficacy in treating various diseases, including cancer. The specific kinase targets that this compound interacts with are currently under investigation, but preliminary data suggest that it may have broad-spectrum activity against multiple kinases.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic system. These methods are essential for achieving the desired molecular architecture while maintaining functional group integrity.
The pharmacological profile of this compound is being evaluated through both in vitro and in vivo studies. In vitro assays are being used to assess its interaction with target proteins and enzymes, while animal models are providing insights into its overall biological activity. These studies aim to determine the compound's efficacy, selectivity, and potential side effects before moving into clinical trials.
The development of novel pharmaceuticals often involves collaboration between chemists, biologists, and clinicians. This interdisciplinary approach ensures that compounds like this one are not only structurally innovative but also functionally effective. The integration of computational modeling and high-throughput screening techniques has further accelerated the drug discovery process, allowing for rapid identification of promising candidates.
The regulatory landscape for new drug development is stringent but well-established, ensuring that only safe and effective medications reach patients. Compounds like this one must undergo rigorous testing to meet regulatory standards before they can be approved for clinical use. This process includes toxicology studies to assess long-term safety and pharmacokinetic evaluations to understand how the compound behaves within the body.
The economic impact of discovering new drugs cannot be overstated. Pharmaceutical companies invest significant resources in research and development, hoping to bring life-changing therapies to market. The success of such endeavors relies on innovative compounds like this one, which have the potential to address unmet medical needs and improve patient outcomes.
In conclusion, compound with CAS number 1203141-65-4 and product name 4-({imidazo1,2-apyridin-2-yl}methyl)sulfanyl-6-phenylpyrimidine represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a valuable candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery of new treatments for various diseases.
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